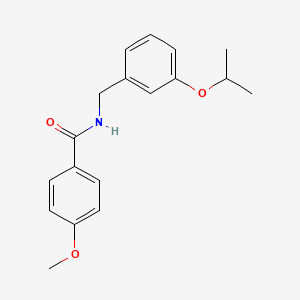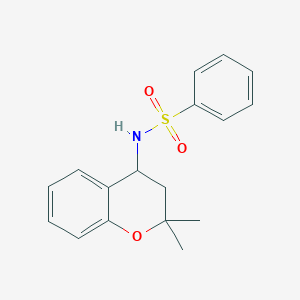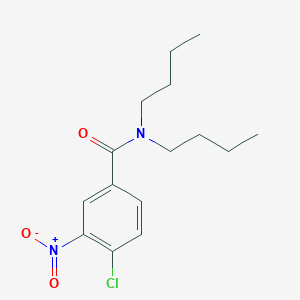![molecular formula C15H21FN2O4S B4720282 N-ethyl-5-fluoro-2-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4720282.png)
N-ethyl-5-fluoro-2-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Übersicht
Beschreibung
N-ethyl-5-fluoro-2-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, commonly known as EFME, is a chemical compound that has been extensively studied in the field of medicinal chemistry. EFME is a sulfonamide derivative that has shown potential in treating a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In
Wirkmechanismus
The mechanism of action of EFME is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may explain the anti-cancer effects of EFME. In addition, HDAC inhibition has been shown to promote neuroprotection, which may explain the neuroprotective effects of EFME.
Biochemical and Physiological Effects
EFME has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that EFME inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, EFME has been shown to have neuroprotective effects by promoting the survival of neurons and inhibiting the production of reactive oxygen species. EFME has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of EFME is that it has been extensively studied in vitro and in vivo, making it a well-characterized compound. In addition, EFME has shown promising results in preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, one limitation of EFME is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on EFME. One direction is to further elucidate its mechanism of action, which may provide insights into its therapeutic potential. Another direction is to study the pharmacokinetics and pharmacodynamics of EFME, which may inform its dosing and administration in clinical trials. Finally, future research could explore the potential of EFME as a combination therapy with other anti-cancer or neuroprotective agents.
Wissenschaftliche Forschungsanwendungen
EFME has been extensively studied in the field of medicinal chemistry due to its potential therapeutic effects. EFME has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. EFME has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-ethyl-5-fluoro-2-methoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O4S/c1-3-18(11-15(19)17-8-4-5-9-17)23(20,21)14-10-12(16)6-7-13(14)22-2/h6-7,10H,3-5,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARFTXJCXWBGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCCC1)S(=O)(=O)C2=C(C=CC(=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(4-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4720207.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B4720226.png)
![N-(4-chlorobenzyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4720238.png)
![N-cyclopentyl-2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinecarbothioamide](/img/structure/B4720246.png)
![2-amino-N-(2-methoxyphenyl)-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarboxamide](/img/structure/B4720252.png)

![N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4720274.png)
![2-{[4-(4-chlorophenyl)-2-pyrimidinyl]thio}-1-(2,4-dichlorophenyl)ethanone](/img/structure/B4720291.png)


![3-[(3-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4720308.png)
![3-amino-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4720317.png)
![N-(4-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4720325.png)